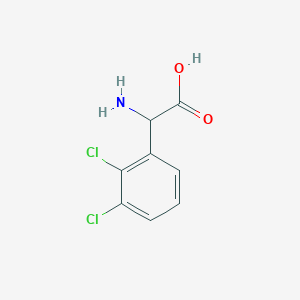

Amino-(2,3-dichloro-phenyl)-acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2,3-dichlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIILIFHAKJGBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378230 | |

| Record name | amino(2,3-dichlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318270-11-0 | |

| Record name | α-Amino-2,3-dichlorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318270-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | amino(2,3-dichlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Amino-(2,3-dichloro-phenyl)-acetic Acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-(2,3-dichloro-phenyl)-acetic acid, systematically known as 2-Amino-2-(2,3-dichlorophenyl)acetic acid, is a non-proteinogenic α-amino acid that has garnered significant interest in medicinal chemistry. Its rigid structure, conferred by the dichlorinated phenyl ring, makes it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential pharmacological relevance, offering a technical resource for professionals engaged in drug discovery and development.

It is crucial to distinguish this compound from its structural isomer, 2-[(2,3-Dichlorophenyl)amino]phenylacetic acid (CAS 70172-32-6), with which it can be confused due to nomenclature similarities. The subject of this guide is the α-amino acid, where the amino and dichlorophenyl groups are attached to the same carbon atom.

Chemical and Physical Properties

2-Amino-2-(2,3-dichlorophenyl)acetic acid is a white to off-white solid. Its core structure consists of a chiral center at the α-carbon, bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 2,3-dichlorophenyl moiety. The presence of two chlorine atoms on the phenyl ring significantly influences its electronic properties and steric bulk, which in turn can affect its binding affinity and metabolic stability when incorporated into larger molecules.

Table 1: Physicochemical Properties of 2-Amino-2-(2,3-dichlorophenyl)acetic acid

| Property | Value | Source |

| IUPAC Name | 2-Amino-2-(2,3-dichlorophenyl)acetic acid | N/A |

| CAS Number | 318270-11-0 | [1][2][3] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [2][4] |

| Molecular Weight | 220.05 g/mol | [4] |

| Appearance | Powder or liquid | [2] |

| Purity | ≥95% - 97% | [1][2][4] |

| Storage | Store in a tightly closed container | [2] |

Synthesis and Reactivity

The synthesis of α-aryl-α-amino acids like 2-Amino-2-(2,3-dichlorophenyl)acetic acid can be achieved through several established organic chemistry methodologies. The choice of synthetic route often depends on the desired scale, stereochemical control, and the availability of starting materials. Two of the most classical and adaptable methods for this class of compounds are the Strecker synthesis and the Bucherer-Bergs reaction.

Conceptual Synthetic Pathway: The Strecker Synthesis

The Strecker synthesis is a powerful method for the preparation of α-amino acids. The reaction proceeds in two main steps, starting from an aldehyde.

Step 1: Formation of the α-aminonitrile. The synthesis would commence with 2,3-dichlorobenzaldehyde. This aldehyde is reacted with ammonia (or an ammonium salt like ammonium chloride) to form an imine in situ. Subsequent nucleophilic attack by a cyanide source, such as potassium cyanide, on the imine carbon yields the corresponding α-aminonitrile.

Step 2: Hydrolysis of the α-aminonitrile. The α-aminonitrile is then subjected to hydrolysis, typically under acidic or basic conditions. This converts the nitrile group into a carboxylic acid, affording the final product, 2-Amino-2-(2,3-dichlorophenyl)acetic acid.

Caption: Conceptual workflow of the Strecker synthesis for 2-Amino-2-(2,3-dichlorophenyl)acetic acid.

Detailed Experimental Protocol (Hypothetical Strecker Synthesis)

This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

2,3-Dichlorobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

Procedure:

Part A: Synthesis of α-Amino-2-(2,3-dichlorophenyl)acetonitrile

-

In a well-ventilated fume hood, dissolve 2,3-dichlorobenzaldehyde (1 equivalent) in methanol.

-

Add a solution of ammonium chloride (1.2 equivalents) in water to the aldehyde solution with stirring.

-

Cool the mixture in an ice bath and slowly add a solution of potassium cyanide (1.1 equivalents) in water, ensuring the temperature remains below 10 °C. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Part B: Hydrolysis to 2-Amino-2-(2,3-dichlorophenyl)acetic acid

-

Add concentrated hydrochloric acid to the crude α-aminonitrile.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a concentrated solution of sodium hydroxide to precipitate the amino acid.

-

Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 2-Amino-2-(2,3-dichlorophenyl)acetic acid.

Pharmacological Significance and Applications in Drug Design

While specific biological activity data for 2-Amino-2-(2,3-dichlorophenyl)acetic acid is not extensively published, its utility is primarily as a key intermediate in the synthesis of more complex, pharmacologically active molecules. The incorporation of unnatural amino acids like this one is a common strategy in medicinal chemistry to modulate the properties of drug candidates.

Rationale for Use in Drug Scaffolds

The introduction of a dichlorophenylglycine moiety into a peptide or small molecule can confer several advantageous properties:

-

Conformational Constraint: The bulky dichlorophenyl group can restrict the rotational freedom of the molecule, locking it into a specific conformation that may enhance binding to a biological target.

-

Increased Lipophilicity: The chlorine atoms increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

-

Metabolic Stability: The presence of the halogen atoms can block sites of metabolic oxidation, thereby increasing the half-life of the drug.

-

Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms can alter the pKa of the amino and carboxylic acid groups, influencing ionization at physiological pH and potentially affecting receptor interactions.

Potential Therapeutic Areas

Based on the known activities of structurally related compounds, 2-Amino-2-(2,3-dichlorophenyl)acetic acid is a promising building block for the development of agents targeting:

-

Central Nervous System (CNS) Disorders: Phenylglycine derivatives have been explored as modulators of glutamate receptors, which are implicated in a variety of neurological and psychiatric conditions. The unique substitution pattern of this compound could lead to novel selectivity profiles.

-

Infectious Diseases: The structural motif is found in compounds with potential antibacterial and antifungal properties. This amino acid could be incorporated into peptidomimetics or other scaffolds to develop new anti-infective agents.[5]

-

Oncology: The rigid nature of this amino acid can be exploited to design potent and selective enzyme inhibitors or receptor antagonists for cancer therapy.

Caption: The role of 2-Amino-2-(2,3-dichlorophenyl)acetic acid in drug development.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 2-Amino-2-(2,3-dichlorophenyl)acetic acid. The following techniques are recommended:

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Signals corresponding to the aromatic protons, the α-proton, and the exchangeable protons of the amino and carboxylic acid groups. ¹³C NMR: Resonances for the aromatic carbons, the α-carbon, and the carboxyl carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and C-Cl stretches. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound, with retention time dependent on the column and mobile phase used. |

| Melting Point Analysis | A sharp melting point range, indicative of a pure crystalline solid. |

Safety and Handling

As with all laboratory chemicals, 2-Amino-2-(2,3-dichlorophenyl)acetic acid should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Amino-2-(2,3-dichlorophenyl)acetic acid is a valuable and versatile building block for the synthesis of novel drug candidates. Its unique structural features provide medicinal chemists with a tool to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. While further research is needed to fully elucidate its own biological activity, its role as a key intermediate in the development of therapeutics for a range of diseases is well-established. This guide serves as a foundational resource for researchers looking to leverage the potential of this important molecule in their drug discovery programs.

References

Sources

- 1. 2-amino-2-(2,3-dichlorophenyl)acetic acid, CasNo.318270-11-0 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 2. 2-Amino-2-(2,3-dichlorophenyl)acetic Acid, CasNo.318270-11-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 2-Amino-2-(2,3-dichlorophenyl)aceticAcid , ≥95% , 318270-11-0 - CookeChem [cookechem.com]

- 5. 2-Amino-2-(2,5-dichlorophenyl)acetic acid [myskinrecipes.com]

A Technical Guide to the Structural Elucidation of Amino-(2,3-dichloro-phenyl)-acetic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly within the pharmaceutical industry. A compound's identity, purity, and isomeric form directly influence its biological activity, safety profile, and intellectual property value. This guide provides an in-depth, methodology-focused walkthrough for the complete structural elucidation of "Amino-(2,3-dichloro-phenyl)-acetic acid," a substituted α-amino acid. We will address initial structural ambiguity, outline a logical synthesis and purification strategy, and detail the application of a multimodal analytical approach—leveraging Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques—to build an unassailable, evidence-based structural proof. The protocols and interpretive logic presented herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure a self-validating and reproducible workflow.

Introduction: Addressing Structural Ambiguity

The chemical name "Amino-(2,3-dichloro-phenyl)-acetic acid" implies a specific connectivity: an amino group (–NH₂) and a 2,3-dichlorophenyl group are both substituents on the α-carbon of an acetic acid backbone. This defines the molecule as 2-Amino-2-(2,3-dichlorophenyl)acetic acid (Structure A ), a derivative of the amino acid glycine.

However, it is crucial to recognize a similarly named and commercially relevant structural isomer, 2-[(2,3-Dichlorophenyl)amino]phenylacetic acid (Structure B ), where the connection is through an amino bridge, forming a diphenylamine scaffold.[1] This compound belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs), similar to Diclofenac.

This guide will proceed with the elucidation of Structure A , as it is the literal interpretation of the provided name. The analytical logic and techniques described are, however, broadly applicable and would be equally effective in distinguishing between these two isomers.

Proposed Synthesis and Purification Workflow

To obtain a pure sample for analysis, a robust synthetic and purification strategy is required. The Strecker synthesis is a classic and reliable method for producing α-amino acids from aldehydes. The causality for this choice rests on the high availability of the starting material, 2,3-dichlorobenzaldehyde, and the reaction's proven efficiency.

Protocol Justification:

-

Step 1 (Strecker Reaction): This step efficiently assembles the carbon backbone and introduces the key amino and nitrile functionalities in a one-pot reaction.

-

Step 2 (Hydrolysis): Strong acid hydrolysis is necessary to convert the stable nitrile group into a carboxylic acid. This step is often the yield-limiting part of the sequence and requires careful monitoring to drive to completion.

-

Step 3 (Purification): Recrystallization is chosen as an effective method for purifying solid organic compounds. The solvent system (ethanol/water) is selected to exploit polarity differences between the desired zwitterionic amino acid and any remaining non-polar organic impurities. Purity is not optional; it is a prerequisite for accurate spectroscopic analysis, as impurities would introduce confounding signals.

Multimodal Analytical Strategy for Structure Confirmation

No single analytical technique is sufficient for unambiguous structure determination. A synergistic approach, where data from multiple orthogonal techniques are correlated, provides the highest level of confidence.

High-Resolution Mass Spectrometry (HRMS)

Causality: The first step in identifying an unknown compound is to determine its elemental composition. HRMS provides a highly accurate mass measurement, allowing for the calculation of a unique molecular formula, which is a critical, foundational piece of evidence.

Experimental Protocol:

-

Sample Preparation: Dissolve ~0.1 mg of the purified solid in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid is crucial for promoting protonation and forming the [M+H]⁺ ion.

-

Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition Mode: Operate in positive ion mode (ESI+) to detect the protonated molecular ion [M+H]⁺.

-

Data Analysis: Identify the monoisotopic mass of the most abundant peak and use the instrument's software to calculate the elemental composition that fits within a 5 ppm mass accuracy tolerance.

Predicted Data & Interpretation:

| Property | Predicted Value for C₈H₇Cl₂NO₂ | Evidence Provided |

| Molecular Formula | C₈H₇Cl₂NO₂ | - |

| Molecular Weight | 220.05 g/mol | - |

| Exact Mass [M] | 218.9854 | Foundation for HRMS prediction. |

| Predicted [M+H]⁺ Ion | 219.9927 | The primary target for detection in ESI+ mode. |

| Isotopic Pattern | A characteristic pattern for two chlorine atoms (M, M+2, M+4). | The unique intensity ratio (~9:6:1) of this pattern is a definitive indicator of the presence of two chlorines. |

The observation of an ion at m/z 219.9927 (± 5 ppm) with the correct Cl₂ isotopic signature would provide strong evidence for the proposed molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and non-destructive technique used to identify the presence of specific functional groups. For our target molecule, we expect to see characteristic vibrations for the amine, the carboxylic acid, and the aromatic C-Cl bonds.

Experimental Protocol:

-

Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for solids as it requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the purified solid directly onto the ATR crystal.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Predicted Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Structural Confirmation |

| 3200-2800 (broad) | O–H stretch | Carboxylic Acid (–COOH) | The broadness is due to hydrogen bonding. Confirms the acid moiety. |

| 3400-3300 | N–H stretch | Primary Amine (–NH₂) | Confirms the presence of the amino group. |

| ~1710 | C=O stretch | Carboxylic Acid (–COOH) | A strong, sharp peak indicative of the carbonyl group. |

| ~1600, ~1475 | C=C stretches | Aromatic Ring | Confirms the presence of the phenyl group. |

| 800-600 | C–Cl stretch | Aryl Halide | Strong absorptions in this region are characteristic of carbon-chlorine bonds. |

The combined presence of these specific peaks provides a qualitative fingerprint, confirming that the key required functional groups are present in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. A full suite of 1D and 2D NMR experiments is required to unambiguously assign every atom and confirm their connectivity.

Experimental Protocol:

-

Sample Preparation: Dissolve ~10-15 mg of the purified solid in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve polar compounds like amino acids and for its exchangeable proton signals (acidic OH, amine NH₂) which can be clearly observed.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire the following spectra:

-

¹H NMR: To identify all unique proton environments.

-

¹³C{¹H} NMR: To identify all unique carbon environments.

-

DEPT-135: To differentiate between CH, CH₂, and CH₃ carbons.

-

¹H-¹H COSY: To identify protons that are coupled (typically 2-3 bonds apart).

-

¹H-¹³C HSQC: To correlate protons directly to the carbons they are attached to.

-

¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is the key for piecing the molecular fragments together.

-

Predicted Data & Interpretation:

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~7.6-7.4 ppm (3H, multiplet): Aromatic protons. The 2,3-dichloro substitution pattern will create a complex, overlapping multiplet (an ABC spin system).

-

δ ~5.2 ppm (1H, singlet): The α-proton (methine, CH). This proton is adjacent to the electron-withdrawing phenyl and carboxyl groups, shifting it downfield. It is expected to be a singlet as there are no adjacent protons.

-

δ ~8.5 ppm (1H, broad singlet): Carboxylic acid proton (–COOH).

-

δ ~3.5 ppm (2H, broad singlet): Amine protons (–NH₂). These protons are exchangeable and often appear as a broad signal.

¹³C NMR (101 MHz, DMSO-d₆):

-

δ ~175 ppm: Carboxylic acid carbonyl carbon (C=O).

-

δ ~140-125 ppm: 6 aromatic carbon signals. Two will be quaternary (C-Cl) and four will be CH carbons.

-

δ ~60 ppm: α-carbon (CH).

2D NMR Interpretation (The Definitive Proof): The final, irrefutable proof comes from the HMBC spectrum, which connects the isolated fragments.

-

A correlation from the α-proton (~5.2 ppm) to the carbonyl carbon (~175 ppm) confirms the CH-COOH linkage.

-

Correlations from the α-proton (~5.2 ppm) to the quaternary and CH carbons of the aromatic ring (~140-125 ppm) definitively prove the connection of the amino acid moiety to the 2,3-dichlorophenyl ring.

-

Correlations within the aromatic ring observed in the COSY spectrum will help assign the specific positions of the aromatic protons.

Conclusion

The structural elucidation of a molecule like Amino-(2,3-dichloro-phenyl)-acetic acid is a systematic process of evidence accumulation. By beginning with a plausible synthesis to obtain a high-purity sample, we establish a valid starting point for analysis. The subsequent application of orthogonal analytical techniques—HRMS to define the elemental formula, FTIR to confirm functional groups, and a comprehensive suite of NMR experiments to map the atomic connectivity—constructs a self-validating dataset. The convergence of all predicted data with experimental observations provides an unassailable confirmation of the proposed structure. This rigorous, multi-faceted approach ensures the scientific integrity required for advanced research, patent applications, and regulatory submissions in the chemical and pharmaceutical sciences.

References

-

PubChem Compound Summary for CID 14762942, 2-[(2,3-Dichlorophenyl)amino]phenylacetic acid. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 16641904, 2-Amino-2-(3,4-dichlorophenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

Sources

An In-depth Technical Guide to Amino-(2,3-dichloro-phenyl)-acetic acid (CAS 318270-11-0)

A Chiral Building Block for Advanced Pharmaceutical Synthesis

Executive Summary

Amino-(2,3-dichloro-phenyl)-acetic acid, a non-proteinogenic α-amino acid, serves as a specialized chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). While detailed public data on its direct biological activity is limited, its structural motif is characteristic of precursors for neurologically active compounds, particularly selective dopamine receptor modulators. The core value of this molecule lies in its stereochemistry; the biological efficacy of the final API is often contingent on a single enantiomer.

This guide provides a comprehensive technical overview for researchers and drug development professionals. It outlines robust, field-proven methodologies for the synthesis of the racemic compound, its subsequent enzymatic resolution to achieve high enantiomeric purity, and the analytical techniques required to validate its stereochemical integrity. The narrative emphasizes the causal reasoning behind protocol choices, ensuring that experimental designs are both efficient and self-validating.

Physicochemical Properties & Structural Analysis

Amino-(2,3-dichloro-phenyl)-acetic acid is a derivative of glycine in which the α-carbon is substituted with a 2,3-dichlorophenyl group. This substitution introduces a chiral center, making stereochemistry a critical attribute.

| Property | Value | Source |

| CAS Number | 318270-11-0 | - |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |

| Molecular Weight | 220.05 g/mol | [2] |

| Appearance | Typically a white to off-white powder or crystalline solid.[1] | - |

| Purity | Commercially available with purities of 95-98%.[3] | - |

| Application | Pharmaceutical intermediate, medicinal chemistry, R&D use only.[1] | - |

The presence of the dichlorinated phenyl ring imparts significant lipophilicity, while the amino and carboxylic acid groups provide sites for hydrogen bonding and salt formation. These characteristics are pivotal for its role as a versatile building block in multi-step organic synthesis.

Synthesis of Racemic Amino-(2,3-dichloro-phenyl)-acetic acid

The synthesis of the racemic parent compound is the logical first step before chiral resolution. The Strecker synthesis is a classic and highly effective method for producing α-amino acids from aldehydes. The causality behind this choice is its reliability, high yields, and the ready availability of the starting material, 2,3-dichlorobenzaldehyde.

Proposed Workflow: Strecker Synthesis

The workflow involves a one-pot reaction to form an α-aminonitrile, followed by hydrolysis to yield the final α-amino acid.

Caption: Strecker synthesis workflow for the target compound.

Detailed Protocol: Strecker Synthesis

-

Rationale: This protocol is designed for robustness. The use of ammonium chloride and sodium cyanide in a single pot is a common and effective way to generate the necessary ammonia and cyanide nucleophile in situ, minimizing handling of toxic hydrogen cyanide gas.[4][5][6]

-

Step 1: Reaction Setup

-

To a stirred solution of 2,3-dichlorobenzaldehyde (1 equivalent) in 70% ethanol, add ammonium chloride (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add a solution of sodium cyanide (1.1 equivalents) in water, ensuring the temperature is maintained below 40°C using an ice bath. Self-validation: Monitor the addition rate to control the exotherm.

-

-

Step 2: α-Aminonitrile Formation

-

After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared. Self-validation: TLC provides a clear endpoint for the reaction, preventing premature workup.

-

-

Step 3: Hydrolysis

-

Carefully add concentrated hydrochloric acid (e.g., 6M HCl, 5-10 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approx. 90-100°C) for 4-6 hours. The nitrile will hydrolyze first to an amide and then to the carboxylic acid.

-

Monitor the hydrolysis by TLC or HPLC until the aminonitrile intermediate is fully consumed.

-

-

Step 4: Isolation and Purification

-

Cool the reaction mixture to room temperature.

-

Adjust the pH to the isoelectric point of the amino acid (typically pH 5-6) with a base (e.g., NaOH or NH₄OH) to precipitate the product.

-

Filter the resulting solid, wash with cold water, and then with a small amount of cold ethanol to remove impurities.

-

Dry the solid under vacuum to yield racemic Amino-(2,3-dichloro-phenyl)-acetic acid. Self-validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Biological Relevance: A Plausible Role as a Dopamine D3 Receptor Antagonist Precursor

While no direct biological activity for CAS 318270-11-0 is documented, the 2,3-dichlorophenyl moiety is a known pharmacophore in ligands targeting the dopamine D3 receptor.[7] D3 receptors are concentrated in the limbic regions of the brain and are a key target for developing treatments for substance use disorders and certain psychiatric conditions like schizophrenia.[8][9]

Selective D3 antagonists often feature an arylpiperazine group connected to a core structure. It is scientifically plausible that Amino-(2,3-dichloro-phenyl)-acetic acid serves as a chiral starting material to construct a portion of such a molecule, where the stereochemistry at the α-carbon is critical for selective binding to the D3 receptor over the closely related D2 receptor subtype.

Hypothesized Signaling Pathway Inhibition

Caption: Potential inhibition of the Dopamine D3 receptor pathway.

Chiral Resolution: Enzymatic Kinetic Resolution

For pharmaceutical applications, obtaining a single enantiomer is paramount. Enzymatic kinetic resolution is a superior method to classical resolution because it offers high selectivity, mild reaction conditions, and is environmentally benign. Penicillin G Acylase (PGA) has proven effective for resolving chlorinated phenylglycines.[8]

The strategy involves first acylating the racemic amino acid and then using the enzyme to selectively hydrolyze the acyl group from only one enantiomer (typically the S-enantiomer). This creates two different compounds—the free S-amino acid and the acylated R-amino acid—which are easily separated due to their different physical properties (e.g., solubility at different pH values).

Workflow: Enzymatic Resolution

Caption: Workflow for enzymatic kinetic resolution.

Detailed Protocol: Enzymatic Resolution

-

Rationale: This protocol uses immobilized PGA, which is the industry standard for enhancing enzyme stability and enabling easy recovery and recycling, thereby improving process economics.[8] The N-phenylacetyl group is chosen as it is a preferred substrate for PGA.

-

Part A: N-Acetylation

-

Suspend the racemic amino acid (1 equiv.) in a suitable solvent (e.g., acetone/water).

-

Cool the suspension in an ice bath and add a base (e.g., NaHCO₃) to maintain a pH of 8-9.

-

Slowly add phenylacetyl chloride (1.1 equiv.) while vigorously stirring and maintaining the pH with the base.

-

After addition, stir for 2-3 hours at room temperature.

-

Acidify the solution to pH 2 with HCl to precipitate the N-phenylacetyl derivative. Filter, wash with water, and dry. Self-validation: Confirm complete acylation via HPLC.

-

-

Part B: Enzymatic Hydrolysis

-

Prepare a 10% (w/v) suspension of the racemic N-phenylacetyl derivative in a phosphate buffer (e.g., 0.1 M, pH 7.5).

-

Add immobilized Penicillin G Acylase (e.g., 1:5 enzyme:substrate ratio by weight).[8]

-

Stir the mixture at a controlled temperature (e.g., 30-37°C).

-

Monitor the reaction progress by taking aliquots and analyzing them using chiral HPLC. The reaction is complete when approximately 50% conversion is reached. Self-validation: Chiral HPLC monitoring is critical to stop the reaction at the optimal point, maximizing yield and enantiomeric excess (e.e.).

-

-

Part C: Product Separation

-

Filter the reaction mixture to recover the immobilized enzyme for reuse.

-

Cool the filtrate to 0-5°C and acidify to pH 2 with HCl. This will precipitate the unreacted (R)-N-phenylacetyl amino acid.

-

Filter to collect the solid (R)-N-phenylacetyl derivative.

-

Take the remaining aqueous filtrate and adjust the pH to the isoelectric point (~pH 5-6) to precipitate the (S)-amino acid.

-

Filter to collect the solid (S)-amino acid, wash with cold water, and dry under vacuum.

-

Analytical Methods: Validation of Enantiomeric Purity

The definitive analysis of the final product's quality rests on confirming its enantiomeric excess (e.e.). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.

Protocol: Chiral HPLC Analysis

-

Rationale: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are exceptionally versatile and effective for separating a wide range of chiral compounds, including non-derivatized amino acids.[5][10] A polar organic mobile phase is chosen for its ability to provide good resolution and peak shape.

-

System Configuration:

-

Column: Chiralpak® series (e.g., AD-H, AS-H) or equivalent polysaccharide-based CSP.

-

Mobile Phase: A mixture of Hexane/Isopropanol/Trifluoroacetic Acid (TFA). A typical starting ratio would be 80:20:0.1 (v/v/v). The TFA is critical for protonating the amino and carboxyl groups, reducing peak tailing and improving resolution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm or 254 nm.

-

Temperature: 25°C.

-

-

Methodology:

-

Prepare a standard solution of the racemic compound (approx. 1 mg/mL) in the mobile phase.

-

Prepare a sample solution of the resolved enantiomer at the same concentration.

-

Inject the racemic standard to determine the retention times (t₁) and (t₂) of the two enantiomers and to calculate the resolution factor (Rs). Self-validation: A resolution (Rs) value > 1.5 is required to ensure baseline separation for accurate quantification.

-

Inject the sample of the resolved enantiomer.

-

Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: e.e. (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100 (where A₁ is the area of the major enantiomer and A₂ is the area of the minor enantiomer).

-

Conclusion and Future Directions

Amino-(2,3-dichloro-phenyl)-acetic acid (CAS 318270-11-0) is a high-value chiral intermediate whose utility is defined by its stereochemical purity. While its direct applications are not widely published, its structure strongly suggests a role in the synthesis of selective neurological agents, such as dopamine D3 receptor antagonists. The methodologies presented in this guide, from Strecker synthesis of the racemate to enzymatic resolution and chiral HPLC analysis, provide a robust and scientifically-grounded framework for researchers. These protocols are designed with self-validating control points to ensure the production of material with the high chemical and enantiomeric purity demanded in modern drug development. Future research should focus on unequivocally linking this intermediate to its final API targets to fully elucidate its role in medicinal chemistry.

References

(Note: As an AI, I am unable to verify the long-term integrity and accessibility of URLs. The provided links were accessible at the time of generation.)

-

Fadnavis, N. W., et al. (2008). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. ResearchGate. Available at: [Link]

-

LookChem. (n.d.). 2-Amino-2-(2,3-dichlorophenyl)acetic Acid CAS NO.318270-11-0. Available at: [Link]

-

NovaChemistry. (n.d.). 2-amino-2-(2,3-dichlorophenyl)acetic acid CAS NO.318270-11-0. Available at: [Link]

-

Boyd, D. K., et al. (2000). Dopamine D3 Receptor Antagonists. 1. Synthesis and Structure−Activity Relationships of 5,6-Dimethoxy-N-alkyl- and N-Alkylaryl-Substituted 2-Aminoindans. ACS Publications. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

-

Newman, A. H., et al. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. PubMed. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-2-(3,4-dichlorophenyl)acetic acid. Available at: [Link]

Sources

- 1. Improved Synthesis of Dopamine D3 Receptor Selective Antagonists / Partial Agonists | Technology Transfer [techtransfer.nih.gov]

- 2. 2-Amino-2-(3,4-dichlorophenyl)acetic acid | C8H7Cl2NO2 | CID 16641904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 8. Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Characterization of Amino-(2,3-dichloro-phenyl)-acetic Acid Solubility for Pharmaceutical Development

Preamble: The Imperative of Solubility in Modern Drug Development

In the journey from a promising chemical entity to a viable therapeutic agent, the intrinsic solubility of an active pharmaceutical ingredient (API) is a foundational pillar. It dictates bioavailability, influences formulation strategies, and is a critical determinant of the ultimate clinical success of a drug product. For drug development professionals, a comprehensive understanding of an API's solubility profile is not merely academic; it is a predictive tool that informs critical decisions, from candidate selection to final dosage form design.

Part 1: Physicochemical Profile and Predicted Solubility Behavior

Understanding the inherent chemical nature of Amino-(2,3-dichloro-phenyl)-acetic acid is paramount to designing a logical solubility assessment strategy. As a substituted phenylglycine, its structure immediately suggests key physicochemical attributes that will govern its behavior in solution.

Chemical Structure:

Predicted Physicochemical Properties:

Based on its structure as a dichlorinated phenylglycine analog, we can predict its core properties. These values serve as the basis for our experimental design.

| Property | Predicted Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₈H₇Cl₂NO₂ | Influences molar concentration calculations. |

| Molecular Weight | ~220.05 g/mol | Essential for preparing solutions of known concentration. |

| Ionization (pKa) | pKa₁ (Carboxyl) ~2-3; pKa₂ (Amino) ~9-10 | Amphoteric nature. The molecule will be positively charged at low pH, zwitterionic at neutral pH, and negatively charged at high pH. Solubility will be highly pH-dependent. |

| LogP (Octanol/Water) | ~1.5 - 2.5 (Estimated) | The dichlorophenyl group imparts significant lipophilicity, suggesting low intrinsic solubility of the neutral (zwitterionic) form in water. |

| Molecular Type | Ampholyte / Zwitterion | Exhibits minimum solubility at its isoelectric point (pI) and increased solubility in both acidic and basic environments.[1][2] |

The core takeaway is that Amino-(2,3-dichloro-phenyl)-acetic acid is an amphoteric molecule whose solubility will be fundamentally linked to the pH of the solvent system. The lowest solubility is expected at its isoelectric point, where the net charge is zero, minimizing interactions with polar water molecules.[2]

Part 2: The Core Protocol: Equilibrium Shake-Flask Solubility Determination

To establish the true thermodynamic equilibrium solubility, the saturation shake-flask method is the universally recognized gold standard.[3] It is referenced by major pharmacopeias and regulatory bodies, including the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).[4][5][6]

The objective is to create a saturated solution in equilibrium with an excess of the solid API, ensuring that the measured concentration represents the maximum amount of substance the solvent can hold under specified conditions.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the USP/OECD-compliant shake-flask solubility method.

Detailed Step-by-Step Methodology

-

Preparation:

-

Add an excess of solid Amino-(2,3-dichloro-phenyl)-acetic acid to a series of glass vials. "Excess" means enough solid material will remain undissolved at the end of the experiment (e.g., 5-10 mg in 1 mL of solvent).

-

Pipette a precise volume of the pre-equilibrated test solvent (e.g., 1.0 mL) into each vial.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaking incubator (e.g., 25 °C for physicochemical characterization or 37 °C for biopharmaceutical relevance).[7]

-

Agitate the samples for a predetermined duration. Causality: A minimum of 24 hours is typical, but for crystalline compounds, 48-72 hours may be necessary to ensure true thermodynamic equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm the concentration has plateaued.

-

After the incubation period, visually inspect each vial to confirm that a solid residue remains. This is a critical self-validating step; if all the compound has dissolved, the solution is not saturated, and the experiment for that vial is invalid.

-

-

Phase Separation:

-

Separate the saturated solution (supernatant) from the excess solid. Centrifugation at high speed (e.g., >10,000 x g) is the preferred method to pellet the solid.

-

Carefully withdraw an aliquot of the clear supernatant. Causality: To avoid transferring microscopic particles, use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PVDF). This prevents artificially high results.

-

-

Analysis and Quantification:

-

Accurately dilute the supernatant with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the quantification assay.

-

Determine the concentration of the dissolved API using a validated analytical method, as detailed in Part 4.

-

Calculate the final solubility, accounting for the dilution factor, and express the result in standard units (mg/mL or µg/mL).

-

Part 3: Strategic Solvent and Media Selection

A comprehensive solubility profile requires testing in a range of pharmaceutically relevant media. The selection should be guided by the need to understand the molecule's behavior from basic physicochemical principles to its likely performance in vivo.

| Media Category | Specific Media Examples | Rationale and Purpose | Authoritative Source |

| Aqueous pH Profile | • 0.1 N HCl (pH ~1.2)• Acetate Buffer (pH 4.5)• Phosphate Buffer (pH 6.8) | Defines the fundamental pH-solubility relationship. Essential for understanding dissolution in different parts of the GI tract and for BCS classification.[5][7] | USP <1092> |

| Biorelevant Media | • FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5)• FeSSIF (Fed State Simulated Intestinal Fluid, pH 5.0) | Mimics human intestinal fluid with physiological surfactants (bile salts, lecithin).[8][9] Crucial for predicting in vivo dissolution, food effects, and for developing enabling formulations for poorly soluble drugs.[10][11] | Dressman et al. |

| Organic Co-solvents | • Ethanol• Propylene Glycol (PG)• Polyethylene Glycol 400 (PEG 400)• Methanol | Assesses solubility in solvents commonly used in liquid or parenteral formulations. Data is critical for developing non-aqueous or co-solvent-based dosage forms.[12] | General Pharmaceutics |

Part 4: Analytical Quantification of Dissolved API

Accurate quantification of the API in the saturated supernatant is the final, critical step. For an amino acid derivative like this, a standard HPLC-UV method is typically developed.

Protocol: HPLC-UV Method Development and Validation

-

Column and Mobile Phase Selection:

-

A C18 reversed-phase column is a standard starting point.

-

The mobile phase will typically consist of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be required to ensure a sharp peak shape.

-

-

Detection - The Derivatization Imperative:

-

Causality: Amino acids often lack a strong UV chromophore, making direct detection insensitive.[13] Pre-column derivatization is a standard technique to attach a UV-active or fluorescent tag to the primary amine of the amino acid, dramatically increasing sensitivity.

-

Recommended Method: The automated online derivatization using o-phthalaldehyde (OPA) for primary amines is rapid, reproducible, and highly sensitive.[14] This reaction is performed by the autosampler just prior to injection.

-

Detection Wavelength: The resulting OPA-derivatized product is typically detected via UV or fluorescence detector (e.g., 338 nm).[14]

-

-

Method Validation:

-

Trustworthiness: The analytical method must be validated for linearity, accuracy, and precision.

-

Prepare a calibration curve using at least five standards of known concentration. The curve must demonstrate linearity with a correlation coefficient (r²) of ≥ 0.99.

-

Analyze quality control (QC) samples at low, medium, and high concentrations to confirm accuracy and precision.

-

-

Alternative Method - LC-MS/MS:

Part 5: Data Synthesis and Interpretation

The final output should be a clear, concise summary of the solubility data, presented in a way that directly supports drug development decisions.

Example Data Summary Table:

| Solvent / Medium | pH | Temperature (°C) | Solubility (µg/mL) ± SD (n=3) | Classification |

| 0.1 N HCl | 1.2 | 37 | [Experimental Value] | High / Low |

| Acetate Buffer | 4.5 | 37 | [Experimental Value] | High / Low |

| Phosphate Buffer | 6.8 | 37 | [Experimental Value] | High / Low |

| FaSSIF | 6.5 | 37 | [Experimental Value] | Biorelevant |

| FeSSIF | 5.0 | 37 | [Experimental Value] | Biorelevant |

| Water | ~7.0 | 25 | [Experimental Value] | Intrinsic |

| Ethanol | N/A | 25 | [Experimental Value] | Co-solvent |

Constructing the pH-Solubility Profile

Plotting solubility (on a log scale) against pH provides an immediate visual representation of the compound's behavior. This profile is essential for:

-

Identifying the Isoelectric Point (pI): The pH at which solubility is at its minimum.

-

Predicting GI Dissolution: Correlating solubility with the pH of different regions of the gastrointestinal tract.

-

Informing Formulation: Guiding the selection of pH-modifying excipients or the potential for salt formation to enhance solubility.

This comprehensive characterization provides the foundational knowledge required to advance Amino-(2,3-dichloro-phenyl)-acetic acid through the development pipeline, transforming an unknown property into a well-defined, actionable dataset.

References

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. [Link]

-

Pharma Lesson. Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]

-

Dressman, J. et al. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS PharmSciTech. [Link]

-

SciSpace. A review on development of biorelevant dissolution medium. [Link]

-

Dissolution Technologies. Dissolution Media Simulating Fasted and Fed States. [Link]

-

PubChem. 2-[(2,3-Dichlorophenyl)amino]phenylacetic acid. National Center for Biotechnology Information. [Link]

-

Pion Inc. Technical Note: Solubility Measurements. [Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

USP-NF. <1236> Solubility Measurements. [Link]

-

USP-NF. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. [Link]

-

ResearchGate. <1236> SOLUBILITY MEASUREMENTS. [Link]

-

PubChem. 2-Amino-2-(3-chlorophenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Shimadzu. Analytical Methods for Amino Acids. [Link]

-

Kajay Remedies. 2-Chloro Phenyl Acetic Acid. [Link]

-

Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

-

PubChem. 2-[(2,6-Dichlorophenyl)-amino-phenyl]acetic acid. National Center for Biotechnology Information. [Link]

-

Biomedical Chemistry: Research and Methods. Methods for Determining Individual Amino Acids in Biological Fluids. [Link]

-

MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

-

PubChem. 2-Amino-2-(3,4-dichlorophenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

MDPI. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. [Link]

-

PubChem. Chloro(phenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Chlorophenylacetic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. researchgate.net [researchgate.net]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. uspnf.com [uspnf.com]

- 7. uspnf.com [uspnf.com]

- 8. biorelevant.com [biorelevant.com]

- 9. pharmalesson.com [pharmalesson.com]

- 10. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. Analytical Methods for Amino Acids : Shimadzu (Ãsterreich) [shimadzu.at]

- 14. agilent.com [agilent.com]

- 15. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 16. mdpi.com [mdpi.com]

Spectroscopic Blueprint of Amino-(2,3-dichloro-phenyl)-acetic Acid: A Technical Guide

Introduction

Amino-(2,3-dichloro-phenyl)-acetic acid, a substituted α-amino acid, holds significant interest within pharmaceutical research and drug development due to its structural motifs. As with any molecule destined for therapeutic consideration, a comprehensive understanding of its structure and purity is paramount. This technical guide provides an in-depth exploration of the spectroscopic characteristics of Amino-(2,3-dichloro-phenyl)-acetic acid, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize this compound. While experimentally derived spectra for this specific molecule are not publicly available, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and predictive analysis.

Molecular Structure and Spectroscopic Overview

The structure of Amino-(2,3-dichloro-phenyl)-acetic acid, with its distinct functional groups—a carboxylic acid, an amino group, and a dichlorinated phenyl ring—gives rise to a unique spectroscopic fingerprint. Each analytical technique provides a different piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy will elucidate the carbon-hydrogen framework, revealing the number and connectivity of protons and carbons.

-

Infrared (IR) Spectroscopy will identify the key functional groups present by probing their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) will determine the molecular weight and offer insights into the fragmentation patterns, further confirming the molecular structure.

This guide will now delve into the predicted spectroscopic data for each of these techniques, explaining the rationale behind the expected observations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Amino-(2,3-dichloro-phenyl)-acetic acid, both ¹H and ¹³C NMR will provide critical information. The spectra are predicted based on established chemical shift values and the electronic effects of the substituents.[1][2][3][4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton (α-hydrogen), the amino protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the carboxylic acid group, and the electron-donating nature of the amino group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Aromatic (H4, H5, H6) | 7.2 - 7.6 | Multiplet | 7-9 | The three protons on the dichlorophenyl ring will appear in the aromatic region. Their precise shifts and multiplicities will depend on their coupling to each other, resulting in a complex multiplet. |

| Methine (α-H) | ~4.5 - 5.0 | Singlet or Doublet | ~3-5 (if coupled to NH₂) | This proton is adjacent to both the amino and carboxylic acid groups, as well as the aromatic ring, leading to a downfield shift. It may appear as a singlet, or if coupling to the NH₂ protons is observed, a doublet. |

| Amino (NH₂) | 2.0 - 5.0 (broad) | Singlet (broad) | N/A | The chemical shift of amino protons can vary significantly depending on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with solvent protons.[6] |

| Carboxylic Acid (OH) | > 10.0 (broad) | Singlet (broad) | N/A | The carboxylic acid proton is highly deshielded and its signal is typically found far downfield. Like the amino protons, this signal is often broad and its position is solvent-dependent.[6] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry in the 2,3-dichlorophenyl ring, all six aromatic carbons are expected to be distinct.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (C=O) | 170 - 180 | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the characteristic downfield region for this functional group.[2][7] |

| Aromatic (C-Cl) | 130 - 135 | The two carbons directly attached to the electron-withdrawing chlorine atoms will be deshielded. |

| Aromatic (C-H & C-Cα) | 125 - 140 | The remaining four aromatic carbons will resonate in the typical aromatic region. The carbon attached to the amino-acetic acid moiety will also fall within this range. |

| Methine (α-C) | 55 - 65 | The α-carbon, bonded to the amino group, carboxylic acid, and the aromatic ring, will appear in this region. |

Experimental Protocols: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural verification.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Amino-(2,3-dichloro-phenyl)-acetic acid.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for amino acids as it can solubilize both the polar and non-polar parts of the molecule and allows for the observation of exchangeable protons (NH₂ and OH).

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the full range of expected carbon signals (e.g., 0-200 ppm).

-

A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Amino-(2,3-dichloro-phenyl)-acetic acid is predicted to show characteristic absorption bands for the O-H and N-H bonds of the amino acid moiety, the C=O of the carboxylic acid, and the C-Cl bonds of the dichlorophenyl ring.[8][9][10][11]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300 - 3000 (broad) | O-H stretch | Carboxylic Acid | Strong, Broad |

| 3400 - 3200 | N-H stretch | Amino Group | Medium |

| 3100 - 3000 | C-H stretch (aromatic) | Phenyl Ring | Medium |

| ~1700 | C=O stretch | Carboxylic Acid | Strong |

| ~1600, ~1475 | C=C stretch (aromatic) | Phenyl Ring | Medium |

| ~1400 | O-H bend | Carboxylic Acid | Medium |

| ~1640 - 1560 | N-H bend | Amino Group | Medium |

| 800 - 600 | C-Cl stretch | Dichlorophenyl Ring | Strong |

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

-

Sample Application:

-

Place a small amount of the solid Amino-(2,3-dichloro-phenyl)-acetic acid sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and correlate them with the corresponding functional groups.

-

Diagram: IR Spectroscopy Logic

Caption: Logic flow of an IR spectroscopy experiment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For Amino-(2,3-dichloro-phenyl)-acetic acid, we would expect to see a molecular ion peak and characteristic fragment ions.[12][13][14][15][16]

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular weight of Amino-(2,3-dichloro-phenyl)-acetic acid (C₈H₇Cl₂NO₂) is approximately 220.05 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks (M⁺, M⁺+2, M⁺+4) with an intensity ratio of approximately 9:6:1, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH): A prominent fragment would be observed at M-45, resulting from the cleavage of the bond between the α-carbon and the carboxylic acid group.

-

Decarboxylation (-CO₂): Loss of carbon dioxide would lead to a fragment at M-44.

-

Cleavage of the Cα-C(aromatic) bond: This would result in fragments corresponding to the dichlorophenyl moiety and the amino-acetic acid moiety.

-

Loss of chlorine atoms: Fragments corresponding to the loss of one or both chlorine atoms may also be observed.

-

Table 4: Predicted Key Fragment Ions in EI-MS

| m/z Value | Identity |

| ~220, 222, 224 | [M]⁺ (Molecular Ion Cluster) |

| ~175, 177, 179 | [M - COOH]⁺ |

| ~176, 178, 180 | [M - CO₂]⁺ |

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and thermally stable compounds. Derivatization of the amino acid may be necessary to increase its volatility.

-

Sample Preparation (with Derivatization):

-

React a small amount of the sample with a derivatizing agent (e.g., a silylating agent like BSTFA) to convert the polar -COOH and -NH₂ groups into more volatile silyl esters and silyl amines.

-

-

GC Separation:

-

Inject the derivatized sample into the GC.

-

Use an appropriate capillary column (e.g., a non-polar or medium-polarity column) and a suitable temperature program to separate the analyte from any impurities or solvent.

-

-

MS Analysis (EI):

-

The eluent from the GC is introduced into the ion source of the mass spectrometer.

-

The molecules are ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion cluster and the major fragment ions.

-

Compare the obtained spectrum with predicted fragmentation patterns and library spectra if available.

-

Diagram: Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis of Amino-(2,3-dichloro-phenyl)-acetic acid, encompassing NMR, IR, and MS techniques, provides a detailed and robust framework for its structural confirmation and characterization. While this guide is based on predictive data derived from established principles and analogous structures, it offers a solid foundation for researchers. The presented protocols outline the necessary steps for obtaining high-quality experimental data, which can then be compared against these predictions for unambiguous identification. A thorough understanding of this molecule's spectroscopic blueprint is a critical step in its journey through the drug development pipeline, ensuring the integrity and purity of the compound under investigation.

References

-

FT-IR spectra of a p-aminophenylacetic acid, b tripodal-trinuclear complex, c ligand 2. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 17, 2026, from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Retrieved January 17, 2026, from [Link]

-

4-Aminophenyl-acetic-acid-ethylester - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. Retrieved January 17, 2026, from [Link]

-

NMR Predictor. (n.d.). Chemaxon Docs. Retrieved January 17, 2026, from [Link]

-

2-[(2,3-Dichlorophenyl)amino]phenylacetic acid | C14H11Cl2NO2. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 241-248. [Link]

-

Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162-1167. [Link]

-

Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

-

A guide to 13C NMR chemical shift values. (n.d.). Compound Interest. Retrieved January 17, 2026, from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). (n.d.). HMDB. Retrieved January 17, 2026, from [Link]

-

Acetic acid, [(2,3-dichlorophenyl)amino]oxo-, ethyl ester - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

1H NMR Chemical Shifts (δ, ppm). (n.d.). Retrieved January 17, 2026, from [Link]

-

How to Predict NMR in ChemDraw. (2023, September 11). YouTube. Retrieved January 17, 2026, from [Link]

-

CASPRE - 13 C NMR Predictor. (n.d.). Retrieved January 17, 2026, from [Link]

-

Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Infrared (IR) Spectroscopy. (n.d.). Retrieved January 17, 2026, from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). Retrieved January 17, 2026, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (n.d.). IUCr. Retrieved January 17, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 17, 2026, from [Link]

-

PROSPRE - 1 H NMR Predictor. (n.d.). Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 17, 2026, from [Link]

-

1H NMR Chemical Shifts. (n.d.). Chemistry Connected. Retrieved January 17, 2026, from [Link]

-

Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). Scientific Reports, 9(1), 6453. [Link]

-

Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides. (2007). Asian Journal of Chemistry, 19(6), 4467-4472. [Link]

Sources

- 1. web.pdx.edu [web.pdx.edu]

- 2. compoundchem.com [compoundchem.com]

- 3. csustan.edu [csustan.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chemistryconnected.com [chemistryconnected.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Aminophenylacetic acid(1197-55-3) IR Spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

"Amino-(2,3-dichloro-phenyl)-acetic acid" potential biological targets

An In-Depth Technical Guide to the Identification of Potential Biological Targets for Amino-(2,3-dichloro-phenyl)-acetic acid

Authored by: A Senior Application Scientist

Foreword: Charting the Unexplored Territory of a Novel Phenylacetic Acid Derivative

In the landscape of drug discovery, the identification of a molecule's biological target is the pivotal first step that illuminates its therapeutic potential and dictates the trajectory of its development. This guide focuses on Amino-(2,3-dichloro-phenyl)-acetic acid, a compound of interest whose mechanism of action remains largely uncharacterized. As researchers, scientists, and drug development professionals, our challenge is not the absence of information, but the opportunity to systematically unravel the biological interactions of this molecule.

Compound Profile and Initial Hypotheses

Amino-(2,3-dichloro-phenyl)-acetic acid belongs to the phenylacetic acid class of compounds. Its structure, featuring a dichlorinated phenyl ring and an amino-acetic acid moiety, suggests potential interactions with a range of biological targets.

Chemical Structure:

The structural similarity to well-characterized molecules provides a logical starting point for hypothesis generation. For instance, the phenylacetic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs), with diclofenac being a prominent example. While structurally distinct, the shared motifs suggest that enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX-1 and COX-2), are plausible initial targets to investigate.

A Multi-pronged Strategy for Target Identification

We will employ a tiered approach that integrates computational, biochemical, and cell-based methodologies to first identify and then validate the biological targets of Amino-(2,3-dichloro-phenyl)-acetic acid. This workflow is designed to maximize efficiency by using broad, high-throughput methods to narrow down possibilities before committing to more resource-intensive validation assays.

Phase 1: In Silico Screening and Hypothesis Generation

Computational methods allow for a rapid, cost-effective initial screen of vast biological target space. By modeling the interaction between our compound and known protein structures, we can prioritize targets for subsequent experimental validation.

Methodology: Reverse Docking and Pharmacophore Screening

-

Objective: To identify potential protein targets by computationally predicting the binding affinity of Amino-(2,3-dichloro-phenyl)-acetic acid to a library of known protein structures.

-

Procedure:

-

Generate a high-quality 3D conformer of the compound.

-

Utilize a reverse docking platform (e.g., PharmMapper, SuperDRUG2) to screen the compound against a comprehensive database of protein binding sites (e.g., the Protein Data Bank - PDB).

-

Analyze the results based on docking scores, which estimate the binding free energy. Higher-ranking scores suggest a more favorable interaction.

-

Simultaneously, develop a pharmacophore model based on the compound's key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) to search for proteins with complementary binding pockets.

-

-

Rationale: This dual in silico approach provides a set of testable hypotheses. Reverse docking is unbiased, while pharmacophore screening can identify targets that may be missed by docking alone. The output is a prioritized list of potential protein targets for which we will seek experimental evidence of direct binding.

Figure 1. A multi-phase workflow for target identification and validation.

Phase 2: In Vitro Validation of Direct Target Engagement

Following the generation of a prioritized list of potential targets from our in silico screen, the next critical step is to experimentally confirm direct physical binding. We will employ two orthogonal, biophysical techniques to achieve this.

2.2.1 Primary Screen: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess the binding of a ligand to a protein.[1][2] The principle is that ligand binding typically stabilizes a protein's tertiary structure, leading to an increase in its melting temperature (Tm). This "thermal shift" is a robust indicator of a direct interaction.[3][4]

Detailed Experimental Protocol: Thermal Shift Assay

-

Objective: To rapidly screen for direct binding of Amino-(2,3-dichloro-phenyl)-acetic acid to a panel of purified candidate proteins identified in Phase 1.

-

Materials:

-

Purified recombinant target proteins (e.g., COX-1, COX-2, and other top hits from in silico screen).

-

Amino-(2,3-dichloro-phenyl)-acetic acid stock solution (e.g., 10 mM in DMSO).

-

SYPRO Orange fluorescent dye (e.g., 5000x stock in DMSO).

-

96- or 384-well PCR plates.

-

Real-Time PCR (qPCR) instrument with melt curve capability.

-

-

Procedure:

-

Prepare a master mix for each protein containing the protein in a suitable buffer (e.g., 2 µM protein in 100 mM HEPES pH 7.5, 150 mM NaCl) and SYPRO Orange dye (final concentration 5x).

-

Aliquot 19 µL of the protein/dye master mix into each well of the PCR plate.

-

Add 1 µL of the test compound at various concentrations (e.g., final concentrations of 1, 10, 100 µM) to the respective wells. Include a DMSO-only control.

-

Seal the plate, centrifuge briefly to mix and remove bubbles.

-

Place the plate in the qPCR instrument.

-

Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, while continuously monitoring fluorescence.[5]

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature. The resulting curve will be sigmoidal.

-